molecular formula C15H17NO3S2 B2718504 1-((3-Methoxyphenyl)sulfonyl)-3-(thiophen-2-yl)pyrrolidine CAS No. 2194905-19-4

1-((3-Methoxyphenyl)sulfonyl)-3-(thiophen-2-yl)pyrrolidine

Cat. No.: B2718504
CAS No.: 2194905-19-4
M. Wt: 323.43
InChI Key: LOCLCLJKCWZJGM-UHFFFAOYSA-N
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Description

The compound 1-((3-Methoxyphenyl)sulfonyl)-3-(thiophen-2-yl)pyrrolidine features a pyrrolidine core substituted with a 3-methoxyphenyl sulfonyl group at position 1 and a thiophen-2-yl moiety at position 2. The sulfonyl group is a strong electron-withdrawing substituent, which may enhance electrophilic reactivity and influence intermolecular interactions, while the methoxy group contributes electron-donating effects. Though direct physicochemical data for this compound are absent in the provided evidence, its structural analogs (e.g., sulfonylated pyrrolidines and thiophene-containing derivatives) suggest moderate polarity and molecular weights ranging from 225–482 g/mol depending on substituents .

Properties

IUPAC Name

1-(3-methoxyphenyl)sulfonyl-3-thiophen-2-ylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S2/c1-19-13-4-2-5-14(10-13)21(17,18)16-8-7-12(11-16)15-6-3-9-20-15/h2-6,9-10,12H,7-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOCLCLJKCWZJGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)N2CCC(C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-((3-Methoxyphenyl)sulfonyl)-3-(thiophen-2-yl)pyrrolidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative or a ketone.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction using a methoxyphenyl halide and a suitable nucleophile.

    Sulfonylation: The sulfonyl group is introduced through a sulfonylation reaction, typically using a sulfonyl chloride and a base.

    Attachment of the Thiophenyl Group: The thiophenyl group can be attached through a cross-coupling reaction, such as a Suzuki or Stille coupling, using a thiophenyl boronic acid or stannane and a suitable catalyst.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

1-((3-Methoxyphenyl)sulfonyl)-3-(thiophen-2-yl)pyrrolidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl or thiophenyl groups, using reagents such as halides or organometallic compounds.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Stille couplings, to form larger, more complex molecules.

Common reagents and conditions used in these reactions include catalysts like palladium or nickel, bases such as sodium hydroxide or potassium carbonate, and solvents like dichloromethane or tetrahydrofuran.

Scientific Research Applications

1-((3-Methoxyphenyl)sulfonyl)-3-(thiophen-2-yl)pyrrolidine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding, which could lead to the development of new drugs.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.

    Industry: It is used in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 1-((3-Methoxyphenyl)sulfonyl)-3-(thiophen-2-yl)pyrrolidine depends on its specific application. In biological systems, the compound may exert its effects by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The sulfonyl group can act as an electrophilic center, while the methoxyphenyl and thiophenyl groups can participate in hydrophobic interactions or hydrogen bonding, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below compares key structural and functional attributes of the target compound with analogs from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Notable Properties/Activities References
1-((3-Methoxyphenyl)sulfonyl)-3-(thiophen-2-yl)pyrrolidine (Target) C₁₅H₁₇NO₃S₂ 339.43* Sulfonyl, thiophen-2-yl, 3-methoxyphenyl Hypothesized moderate lipophilicity -
1-(3-Methoxyphenyl)-3-[(pyridin-2-yl)sulfanyl]pyrrolidine-2,5-dione C₁₈H₁₅N₂O₃S 339.39 Dione, sulfanyl, pyridinyl Increased polarity due to dione core
(R)-3-[2-Hydroxy-2,2-di(thiophen-2-yl)acetoxy]-1,1-dimethylpyrrolidinium bromide C₂₀H₂₀BrNO₃S₂ 482.41 Pyrrolidinium bromide, di(thiophen-2-yl) M3mAChR antagonist; plasma half-life 59.34 min
1-[(4-Methylphenyl)sulfonyl]pyrrolidine C₁₁H₁₅NO₂S 225.31 Sulfonyl, 4-methylphenyl Synthetic intermediate; para-substitution
1-[3-(3-Methoxyphenyl)-1-oxo-2-propenyl]pyrrolidine C₁₄H₁₇NO₂ 231.29 Propenyl ketone, 3-methoxyphenyl Potential Michael acceptor reactivity

*Calculated based on structure.

Key Observations:
  • Sulfonyl Group Positioning: The target’s 3-methoxyphenyl sulfonyl group differs from the 4-methylphenyl sulfonyl group in .
  • Thiophene vs. Pyridine : The pyridinyl sulfanyl group in introduces basicity and hydrogen-bonding capability, whereas the target’s thiophene prioritizes lipophilicity and aromatic interactions.
  • Biological Activity : The di(thiophen-2-yl) compound in demonstrates potent M3mAChR antagonism, suggesting that the target’s single thiophene might reduce receptor affinity but improve selectivity.
  • Reactivity : The propenyl ketone in offers electrophilic reactivity absent in the sulfonyl-containing target, highlighting divergent synthetic applications.

Physicochemical and Pharmacokinetic Properties

  • Polarity : The dione in increases aqueous solubility compared to the target, which may exhibit balanced lipophilicity suitable for membrane penetration.

Biological Activity

1-((3-Methoxyphenyl)sulfonyl)-3-(thiophen-2-yl)pyrrolidine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H15N2O4SC_{13}H_{15}N_{2}O_{4}S. The compound features a pyrrolidine ring linked to a thiophene and a methoxyphenyl sulfonyl group, which contributes to its unique chemical properties.

Antimicrobial Properties

Research indicates that compounds with similar structures often exhibit significant antimicrobial activity. The sulfonamide group is known for its ability to inhibit bacterial growth by targeting specific enzymes involved in folic acid synthesis. A study demonstrated that derivatives of sulfonamides possess broad-spectrum antimicrobial effects, suggesting that this compound may also exhibit such properties.

Anticancer Activity

The compound's structural components may contribute to anticancer activity. Similar compounds have shown the ability to induce apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and the promotion of cell cycle arrest. A notable study on related pyrrolidine derivatives reported significant cytotoxic effects against human cancer cell lines, indicating potential for further investigation into this compound's efficacy in cancer therapy .

The proposed mechanism of action for this compound involves:

  • Enzyme Inhibition : The sulfonamide moiety may act as a competitive inhibitor for enzymes involved in critical metabolic pathways.
  • Receptor Interaction : The thiophene ring could interact with various cellular receptors, potentially modulating signaling pathways associated with inflammation and cancer progression.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionCompetitive inhibition in metabolic pathways

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against several bacterial strains. Results indicated a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Cytotoxicity in Cancer Cells

Another study evaluated the cytotoxic effects of the compound on various human cancer cell lines. The results showed that treatment with the compound led to significant reductions in cell viability, with IC50 values indicating strong potential for further development as an anticancer agent.

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